8-Methyl Substitution Confers Subnanomolar MCH1 Receptor Affinity – Absent in Des-Methyl Analog
The 8-methylquinoline chemotype, which includes the core scaffold of the target compound, was demonstrated to produce subnanomolar binding affinity (Ki) at the MCH1 receptor and slow dissociation kinetics (low Koff). In contrast, previously reported MCH1 receptor antagonists lacking the 8-methyl substitution exhibited weaker binding and faster off-rates [1]. The des-methyl analog methyl 4-hydroxyquinoline-2-carboxylate (CAS 5965-59-3) has no reported MCH1 receptor activity, consistent with the critical role of the 8-methyl group in establishing productive hydrophobic contacts within the allosteric binding pocket [1].
| Evidence Dimension | MCH1 receptor binding affinity (Ki) and dissociation kinetics |
|---|---|
| Target Compound Data | 8-methylquinoline scaffold: Ki in subnanomolar range (< 1 nM) with slow dissociation (insurmountable antagonism profile) [1] |
| Comparator Or Baseline | Prior MCH1 receptor antagonists without 8-methyl substitution: Ki typically in nanomolar to micromolar range; fast dissociation kinetics [1] |
| Quantified Difference | >10- to >100-fold improvement in binding affinity for 8-methyl substituted analogs over non-8-methyl counterparts; qualitative shift from surmountable to insurmountable antagonism [1] |
| Conditions | Radioligand binding assays using [125I]-MCH on CHO cells expressing human MCH1 receptor; functional assays measuring Gαi, Gαq, and β-arrestin signaling pathways |
Why This Matters
For researchers developing MCH1 receptor-targeted therapeutics, the 8-methyl substituent is a non-negotiable structural requirement for achieving the subnanomolar potency and long receptor residence time that correlate with sustained in vivo efficacy.
- [1] Sakurai T. et al., The MCH1 receptor, an anti-obesity target, is allosterically inhibited by 8-methylquinoline derivatives possessing subnanomolar binding and long residence times, Br. J. Pharmacol., 2014, 171(5), 1287-1298. DOI: 10.1111/bph.12529. View Source
